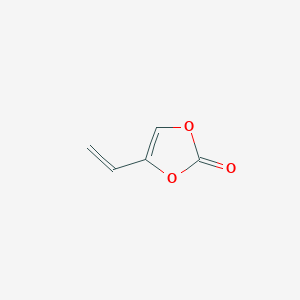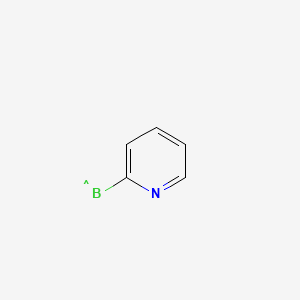
(2-Pyridyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pyridyl)borane is an organoboron compound that features a pyridine ring bonded to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Pyridyl)borane can be synthesized through several methods, with hydroboration being one of the most common routes. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid . Another method involves the use of air-stable 2-pyridyl N-methyl-iminodiacetic acid (MIDA) boronate, which can be isolated in chemically pure form .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly methods. For example, the preparation of 2-pyridyl MIDA boronates is both inexpensive and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Pyridyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: this compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions include various pyridine and borane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(2-Pyridyl)borane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and unnatural nucleotides.
Medicine: It plays a role in the synthesis of pharmaceuticals and natural products.
Industry: this compound is used in the production of materials and metal-complexing ligands.
Mécanisme D'action
The mechanism by which (2-Pyridyl)borane exerts its effects involves its ability to act as both an electrophile and a nucleophile. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups . This dual reactivity allows for the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Pinacol Boronic Esters: These compounds are used as replacements for unstable boronic acids in Suzuki–Miyaura couplings.
Ammonia-Borane: Known for its high hydrogen content and stability, ammonia-borane is used in hydrogen storage applications.
Uniqueness: (2-Pyridyl)borane is unique due to its stability and versatility in cross-coupling reactions. Unlike many other boron reagents, it can be isolated in a chemically pure form and is air-stable, making it easier to handle and use in various applications .
Propriétés
Numéro CAS |
676256-58-9 |
|---|---|
Formule moléculaire |
C5H4BN |
Poids moléculaire |
88.91 g/mol |
InChI |
InChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H |
Clé InChI |
KIIUQZRLAJPUOU-UHFFFAOYSA-N |
SMILES canonique |
[B]C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



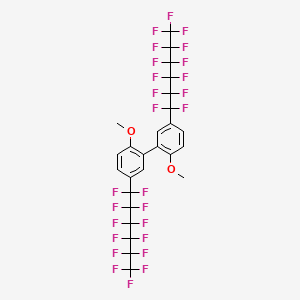
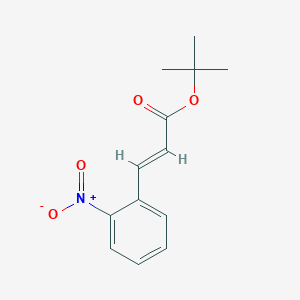
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
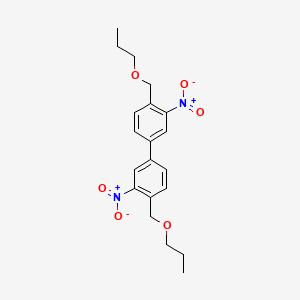
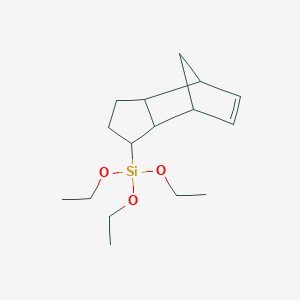
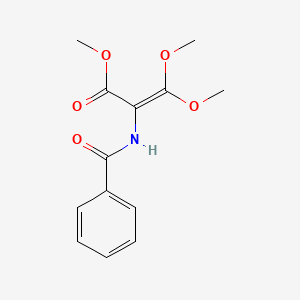

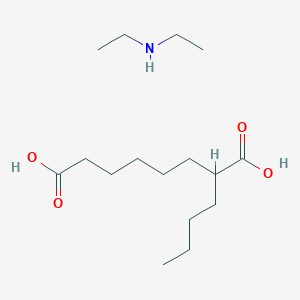
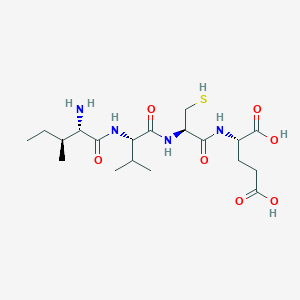
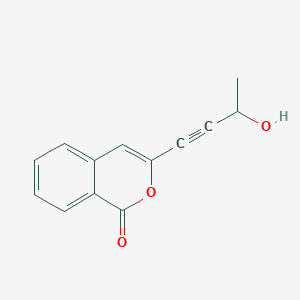
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
